molecular formula C52H102N2O6 B12365643 Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate

Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate

Cat. No.: B12365643
M. Wt: 851.4 g/mol
InChI Key: DPNJCYDERQLCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate is a complex organic compound with a molecular formula of C52H97N3O6. This compound is known for its unique structure, which includes multiple functional groups such as esters, amides, and ethers. It is primarily used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate involves multiple steps. One common method includes the esterification of undecan-3-ol with octanoic acid, followed by the reaction with heptadecan-9-yl 8-oxooctanoate. The reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Major Products Formed

Scientific Research Applications

Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in cellular communication and homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(3-aminopropyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino]octanoate
  • **Octanoic acid, 8-[(8-(1-ethylnonyl)oxy)-8-oxooctyl][3-[(2-methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester

Uniqueness

Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its ability to form stable lipid nanoparticles makes it particularly valuable in drug delivery and other biomedical applications.

Properties

Molecular Formula

C52H102N2O6

Molecular Weight

851.4 g/mol

IUPAC Name

undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate

InChI

InChI=1S/C52H102N2O6/c1-8-12-15-18-23-30-38-47(11-4)58-49(55)41-33-26-21-28-35-44-54(46-37-43-53-51(57)60-52(5,6)7)45-36-29-22-27-34-42-50(56)59-48(39-31-24-19-16-13-9-2)40-32-25-20-17-14-10-3/h47-48H,8-46H2,1-7H3,(H,53,57)

InChI Key

DPNJCYDERQLCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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